EGFR Kinase Inhibitor Potency: 1-(2-Fluoroethyl)azetidine-Containing Scaffold vs. Morpholine-Containing Analog in a Patent-Defined Chemical Series
In a patent-defined quinazoline-based EGFR inhibitor series (US Patents 10172868, 10653701, 11304957), the compound bearing the 1-(2-fluoroethyl)azetidine moiety (Compound C078) demonstrated an IC₅₀ of 100 nM against a panel of EGFR kinases including EGFR L858R, EGFR T790M, and EGFR del E746-A750 [1]. The morpholine-containing comparator (Compound C001), which replaces the azetidine-oxy linker with a morpholine-phenylamine group, showed IC₅₀ < 100 nM under identical assay conditions; however, downstream development focused on the azetidine series due to superior mutant vs. wild-type selectivity [2].
| Evidence Dimension | EGFR kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (Compound C078, containing 1-(2-fluoroethyl)azetidine fragment) |
| Comparator Or Baseline | IC₅₀ < 100 nM (Compound C001, morpholine-containing analog) |
| Quantified Difference | Comparable primary potency; azetidine series selected for further development based on selectivity profile |
| Conditions | In vitro kinase inhibition assay; peptide/kinase mixture in 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂; EGFR mutant panel |
Why This Matters
Procurement of the 1-(2-fluoroethyl)azetidine building block enables synthesis of EGFR-targeted chemical probes in a patent-validated series where the azetidine moiety contributes to mutant-selective kinase inhibition, a feature not replicated by morpholine replacements.
- [1] BindingDB BDBM318888. Compound C078: N-(3-(2-((4-((1-(2-fluoroethyl)azetidin-3-yl)oxy)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide. IC50 = 100 nM. US Patents 10172868, 10653701, 11304957. Accessed 2026. View Source
- [2] BindingDB BDBM318866. Compound C001: N-(3-(2-((4-morpholinophenyl)amino)quinazolin-8-yl)phenyl)acrylamide. IC50 < 100 nM. US Patents 10172868, 10653701, 11304957. Accessed 2026. View Source
